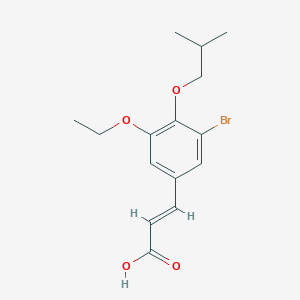
1-(4-(tert-butyl)phenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(tert-butyl)phenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as BAY 43-9006 or Sorafenib, and it has been studied extensively for its anticancer properties.
Scientific Research Applications
Synthesis and Pharmacological Properties : Some studies have focused on the synthesis of derivatives of ureas with tert-butyl phenyl groups, investigating their pharmacological properties like antiarrhythmic and hypotensive activities. For example, the synthesis and evaluation of certain 1,3-disubstituted ureas and phenyl N-substituted carbamates revealed compounds with strong hypotensive action and antiarrhythmic activity (Chalina, Staneva, & Chakarova, 1998).
Synthesis of Urea Derivatives for MAPK Inhibition : Research has been conducted on the synthesis of urea derivatives like 1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl) urea derivatives, identified as novel p38 MAPK inhibitors. These compounds play a role in the inhibition of certain protein kinases, which are relevant in various disease processes (Li et al., 2009).
Antineoplastic Activities : There are studies on the synthesis of 1-aryl 3-(2-chloroethyl)ureas (CEU) and their screening for cytotoxicity, exploring their potential as antineoplastic agents. Such research contributes to the development of new cancer therapies (Lacroix, Gaudreault, Pagé, & Joly, 1988).
Application in Drug Discovery : The compound and its derivatives have been studied in the context of drug discovery, particularly for diseases like psoriasis. Research has led to the identification of potent inhibitors relevant to psoriasis treatment (Li et al., 2016).
Antifungal and Antibacterial Activity : The compound's derivatives have been explored for their antifungal and antibacterial properties, contributing to the development of new antimicrobial agents (Sujatha, Shilpa, & Gani, 2019).
properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N6O/c1-19(2,3)12-4-6-13(7-5-12)23-18(28)22-11-17-24-25-26-27(17)14-8-9-15(20)16(21)10-14/h4-10H,11H2,1-3H3,(H2,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJRFFBELWPGEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

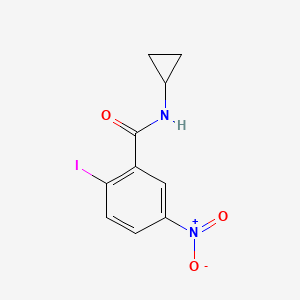
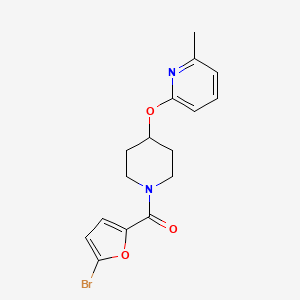
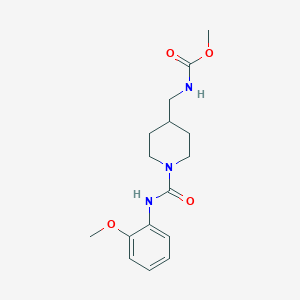
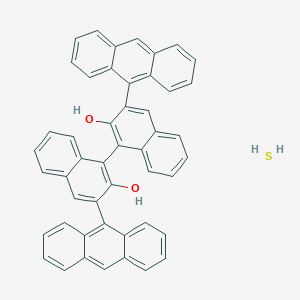
![1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2640340.png)

![2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B2640344.png)
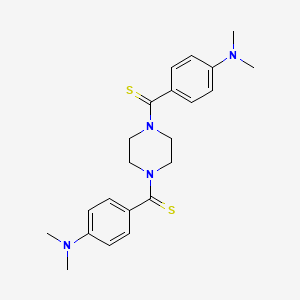
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2640347.png)

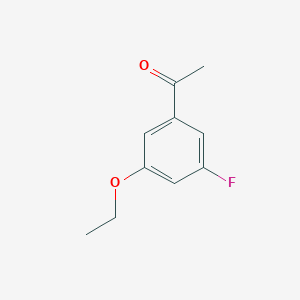
![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2640352.png)
